molecular formula C18H20N4O2 B2873576 9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 421586-23-4

9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B2873576
CAS No.: 421586-23-4
M. Wt: 324.384
InChI Key: PFMJVRLAUTUOKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a derivative of triazoloquinazoline . Triazoloquinazolines have been studied for their potential anticancer activity, particularly as inhibitors of PCAF (P300/CBP-associated factor), a histone acetyltransferase .


Synthesis Analysis

The synthesis of similar triazoloquinazoline derivatives has been reported in the literature . These compounds were synthesized through a bioisosteric modification of the triazolophthalazine ring system of a known PCAF inhibitor, L-45 . The synthesis involved maintaining essential structural fragments for effective binding with the PCAF binding site .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Process : The compound is synthesized through the reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone, leading to the formation of 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydro-1,2,4-triazolo[5,1-b]quinazolin-8(4H)ones. This process involves analyzing the direction of heterocyclization and possible mechanisms for the formation of the pyrimidine heterocycle (Lipson et al., 2003).
  • Structural Analysis : X-ray diffraction data confirmed the structure of specific derivatives of this compound, highlighting its importance in structural chemistry and materials science (Lipson et al., 2006).

Pharmacological Potential

  • Antihistaminic Agents : Derivatives of this compound have been synthesized and evaluated for in vivo H1-antihistaminic activity. Some derivatives showed significant protection against histamine-induced bronchospasm in animal models, suggesting potential as new classes of H1-antihistaminic agents (Alagarsamy et al., 2009).
  • Antihypertensive Activity : Another study synthesized 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones and evaluated them for in vivo antihypertensive activity. Some compounds exhibited significant antihypertensive activity, surpassing the reference standard prazocin (Alagarsamy & Pathak, 2007).

Quality Control and Standardization

  • Quality Control Methods : For the leader compound among derivatives of this chemical class, quality control methods were developed, including description, solubility, identification, related impurities, and assay by potentiometric titration. This underscores its potential as a promising antimalarial agent (Danylchenko et al., 2018).

Further Research and Applications

  • Molecular Docking Studies : Molecular docking studies suggest favorable interactions between specific derivatives and target proteins, indicating potential applications in drug discovery and development (Wu et al., 2022).
  • Cancer Research : Some derivatives have been explored as tubulin polymerization inhibitors and vascular disrupting agents, indicating potential applications in cancer therapy (Driowya et al., 2016).

Mechanism of Action

Triazoloquinazoline derivatives have been studied for their anticancer activity. They are believed to act by inhibiting PCAF, a histone acetyltransferase . PCAF inhibition has emerged as a potential therapeutic strategy for the treatment of cancer .

Future Directions

Triazoloquinazoline derivatives, due to their potential anticancer activity, are of interest in the field of medicinal chemistry . Future research may focus on the development of these compounds as therapeutic agents, particularly as PCAF inhibitors .

Properties

IUPAC Name

9-(4-methoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-18(2)8-13-15(14(23)9-18)16(22-17(21-13)19-10-20-22)11-4-6-12(24-3)7-5-11/h4-7,10,16H,8-9H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMJVRLAUTUOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.